

The Discovery and History of Aspirin: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylsalicylic acid, commonly known as aspirin, is one of the most widely used medications globally, with a rich history spanning millennia from the use of willow bark in ancient civilizations to its chemical synthesis and the elucidation of its mechanism of action. This technical guide provides a comprehensive overview of the discovery, history, and foundational science of aspirin. It includes detailed experimental protocols for its synthesis and the key experiments that unveiled its mechanism of action, quantitative data on its physicochemical properties and biological activity, and visualizations of its core signaling pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

A Journey Through Time: The Discovery and History of Aspirin

The story of aspirin is a compelling narrative of observation, chemical ingenuity, and scientific breakthrough. Its origins can be traced back to ancient Egypt, where willow bark was used for its anti-inflammatory and pain-relieving properties.[1] However, the modern history of aspirin began in the 19th century with the isolation of its active compounds.



A pivotal moment in the history of aspirin occurred in 1897 at the Bayer company in Germany. Felix Hoffmann, a chemist at Bayer, is credited with the first successful synthesis of a stable and pure form of acetylsalicylic acid.[2][3] This achievement was reportedly motivated by the need to find a less irritating alternative to sodium salicylate for his father, who suffered from rheumatism.[4] While Hoffmann's role is central, some historical accounts suggest that the work was conducted under the direction of Arthur Eichengrün, another Bayer chemist, whose contributions may have been downplayed for political reasons.[5]

Bayer marketed the new compound under the trade name Aspirin, with the "A" from acetyl and "spirin" from the plant Spiraea ulmaria (meadowsweet), a source of salicin. The drug's popularity grew rapidly, and it became a household name for pain and fever relief.

For decades, how aspirin worked remained a mystery. It was not until 1971 that British pharmacologist John R. Vane discovered that aspirin inhibits the synthesis of prostaglandins, hormone-like substances involved in pain, fever, and inflammation. This groundbreaking discovery, which earned him a Nobel Prize in 1982, opened the door to a deeper understanding of inflammation and the development of other non-steroidal anti-inflammatory drugs (NSAIDs).

Subsequent research in the late 20th century revealed aspirin's antiplatelet effects, leading to its widespread use in low doses for the prevention of heart attacks and strokes.

Quantitative Data

Physicochemical Properties of Acetylsalicylic Acid

Property	Value	Unit
Molecular Formula	C ₉ H ₈ O ₄	-
Molar Mass	180.16	g/mol
Melting Point	135	°C
Boiling Point	140 (decomposes)	°C
Density	1.40	g/cm ³
рКа	3.5	-
Water Solubility (20°C)	3.3	g/L



In Vitro Inhibition of Cyclooxygenase (COX) Isozymes

Compound	COX-1 IC ₅₀	COX-2 IC ₅₀
Aspirin	~1.3 - 3.57	~29.3 - 30
Ibuprofen	~1.4	-
Celecoxib	~2.2	-
Valdecoxib	~28	-
Rofecoxib	>100	-
Etoricoxib	>100	-
Indomethacin	0.063	0.48
Diclofenac	0.611	0.63
Meloxicam	36.6	4.7
Piroxicam	-	4.4

Note: IC_{50} values are presented in μM and are approximate, as they can vary depending on the specific experimental conditions.

Key Early Clinical Trial Data for Aspirin in Cardiovascular Disease Prevention



Trial	Year Published	Patient Population	Daily Aspirin Dose	Key Finding
Elwood et al.	1974	1,239 post- myocardial infarction patients	300 mg	25% reduction in total mortality at 12 months (not statistically significant in this single trial).
ISIS-2 (Second International Study of Infarct Survival)	1988	17,187 patients with suspected acute myocardial infarction	162.5 mg	23% relative reduction in vascular mortality.
Physicians' Health Study (PHS)	1989	22,071 healthy male physicians	325 mg (every other day)	44% reduction in the risk of a first myocardial infarction.
Women's Health Study (WHS)	2005	39,876 healthy women	100 mg (every other day)	Significant reduction in the risk of a first stroke.

Experimental Protocols Synthesis of Acetylsalicylic Acid (A plausible reconstruction of Hoffmann's 1897 method)

Objective: To synthesize acetylsalicylic acid from salicylic acid and acetic anhydride.

Materials:

- Salicylic acid
- Acetic anhydride

Foundational & Exploratory



- A suitable acidic catalyst (e.g., a small amount of sulfuric acid, though not explicitly mentioned in all historical accounts)
- Heating apparatus (e.g., water bath)
- Flask
- Stirring rod
- Filtration apparatus (e.g., Büchner funnel and flask)
- Crystallization dish
- Drying apparatus

Procedure:

- Reactant Preparation: A measured quantity of salicylic acid is placed in a flask.
- Acetylation: An excess of acetic anhydride is added to the salicylic acid. A small amount of an acidic catalyst is then carefully added to the mixture.
- Heating: The reaction mixture is gently heated in a water bath for a defined period to facilitate the esterification reaction. The mixture is stirred periodically to ensure homogeneity.
- Hydrolysis of Excess Acetic Anhydride: After heating, the flask is cooled, and water is
 cautiously added to the mixture. This step hydrolyzes the unreacted acetic anhydride into
 acetic acid.
- Crystallization: As the mixture cools further, crude acetylsalicylic acid precipitates out of the solution. The flask may be placed in an ice bath to enhance crystallization.
- Isolation of the Product: The solid product is collected by vacuum filtration.
- Purification: The crude product is washed with cold water to remove impurities. For further purification, recrystallization from a suitable solvent (e.g., an ethanol/water mixture) can be performed.



 Drying and Characterization: The purified acetylsalicylic acid crystals are dried. The melting point of the final product can be determined to assess its purity.

Vane's Bioassay for the Inhibition of Prostaglandin Synthesis (Conceptual Protocol)

Objective: To demonstrate that aspirin inhibits the enzymatic synthesis of prostaglandins.

Materials:

- Guinea pig lung tissue
- Homogenizer
- Centrifuge
- Incubation tubes
- Arachidonic acid (substrate)
- · Aspirin solution
- Bioassay tissues (e.g., isolated strips of rabbit aorta, rat stomach, or chick rectum, which are sensitive to prostaglandins)
- Physiological salt solution
- Recording apparatus (e.g., kymograph)

Procedure:

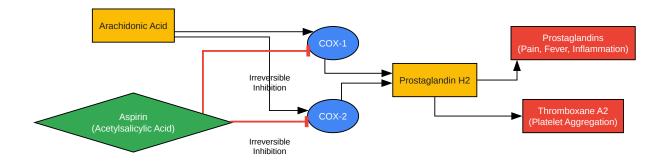
- Enzyme Preparation: Guinea pig lungs are homogenized in a suitable buffer and then centrifuged to obtain a cell-free supernatant containing the prostaglandin-synthesizing enzymes (cyclooxygenases).
- Incubation: The lung homogenate (enzyme preparation) is aliquoted into incubation tubes.



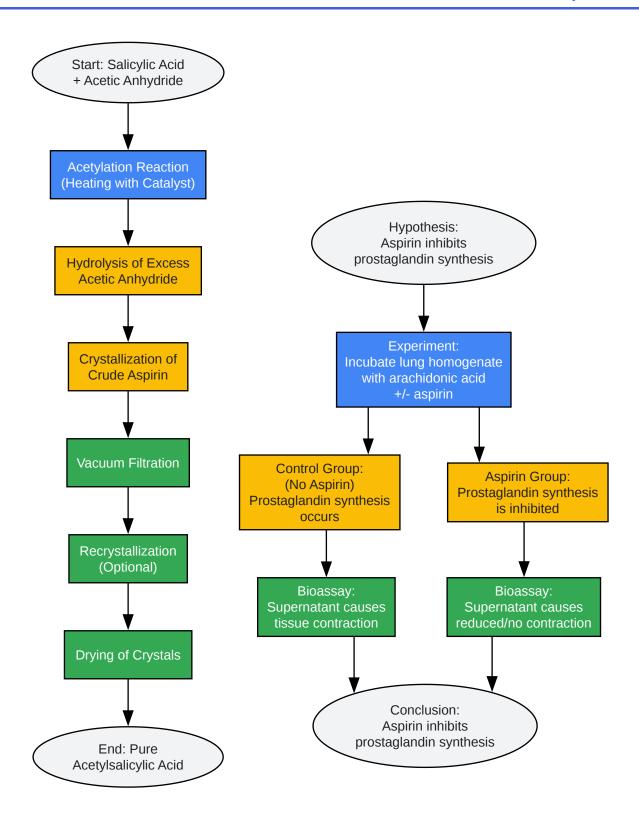
- Inhibition: A solution of aspirin is added to the experimental tubes. Control tubes receive the vehicle solution without aspirin.
- Enzymatic Reaction: Arachidonic acid, the substrate for prostaglandin synthesis, is added to all tubes to initiate the reaction. The tubes are incubated at a physiological temperature (e.g., 37°C) for a set period.
- Bioassay: The supernatant from each incubation tube, containing the products of the enzymatic reaction (or lack thereof), is then superfused over a cascade of isolated bioassay tissues.
- Measurement of Prostaglandin Activity: The contraction or relaxation of the bioassay tissues
 is measured and recorded. Prostaglandins cause characteristic contractions in these tissues.
 A reduction in the contraction of the bioassay tissues exposed to the supernatant from the
 aspirin-treated tubes, compared to the control tubes, indicates the inhibition of prostaglandin
 synthesis.
- Quantification: The degree of inhibition can be quantified by comparing the responses to the experimental samples with those of known concentrations of standard prostaglandin solutions.

Mandatory Visualizations Signaling Pathway of Aspirin's Mechanism of Action









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